Cas no 2389078-83-3 (Fmoc-D-MeAoc(2)-OH)
Fmoc-D-MeAoc(2)-OH Chemical and Physical Properties
Names and Identifiers
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- Fmoc-D-MeAoc(2)-OH
- (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)octanoic acid
- MFCD32263094
- (2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid
- 2389078-83-3
- Fmoc-D-Me2Aoc-OH
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- Inchi: 1S/C24H29NO4/c1-3-4-5-6-15-22(23(26)27)25(2)24(28)29-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,3-6,15-16H2,1-2H3,(H,26,27)/t22-/m1/s1
- InChI Key: NYALCSQHDRWTQS-JOCHJYFZSA-N
- SMILES: O(C(N(C)[C@@H](C(=O)O)CCCCCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 395.20965841g/mol
- Monoisotopic Mass: 395.20965841g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 29
- Rotatable Bond Count: 10
- Complexity: 529
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.7
- Topological Polar Surface Area: 66.8Ų
Fmoc-D-MeAoc(2)-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB572299-1g |
Fmoc-D-Me2Aoc-OH; . |
2389078-83-3 | 1g |
€1125.00 | 2024-08-02 |
Fmoc-D-MeAoc(2)-OH Suppliers
Fmoc-D-MeAoc(2)-OH Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on Fmoc-D-MeAoc(2)-OH
Professional Introduction to Fmoc-D-MeAoc(2)-OH (CAS No: 2389078-83-3)
The compound Fmoc-D-MeAoc(2)-OH (CAS No: 2389078-83-3) represents a significant advancement in the field of peptidomimetics and synthetic chemistry. This specialized reagent is widely utilized in the pharmaceutical and biotechnology industries due to its unique structural properties and versatile applications. The Fmoc (fluorenylmethyloxycarbonyl) protecting group is a cornerstone in solid-phase peptide synthesis (SPPS), ensuring high fidelity and yield during the assembly of complex peptide sequences.
The structure of Fmoc-D-MeAoc(2)-OH incorporates a D-amino acid derivative, which is a critical component in the design of enantiopure peptides. These enantiopure peptides are highly valued in medicinal chemistry because they exhibit improved pharmacological properties compared to their racemic counterparts. The presence of the D-MeAoc(2) moiety enhances the stability and bioavailability of peptide-based drugs, making it an indispensable tool for drug development.
In recent years, there has been a surge in research focusing on peptidomimetics as novel therapeutic agents. Peptidomimetics are designed to mimic the biological activity of natural peptides while overcoming their limitations, such as poor solubility and rapid degradation. The compound Fmoc-D-MeAoc(2)-OH plays a pivotal role in this research by providing a robust framework for synthesizing peptidomimetic libraries. These libraries are essential for high-throughput screening, enabling researchers to identify lead compounds with high affinity and selectivity for target receptors.
The application of Fmoc-D-MeAoc(2)-OH extends beyond traditional peptide synthesis. It has been increasingly employed in the development of protease inhibitors, which are crucial for treating various diseases, including cancer and viral infections. Protease inhibitors work by binding to specific proteases, thereby preventing them from catalyzing detrimental enzymatic reactions. The unique properties of Fmoc-D-MeAoc(2)-OH make it an ideal candidate for designing potent and selective protease inhibitors.
Advances in computational chemistry have further enhanced the utility of Fmoc-D-MeAoc(2)-OH. Molecular modeling and simulation techniques allow researchers to predict the binding interactions between peptidomimetics and biological targets with remarkable accuracy. This has led to the discovery of novel drug candidates that exhibit improved efficacy and reduced side effects. The integration of machine learning algorithms into drug design has also accelerated the process of identifying optimal peptidomimetic structures, making compounds like Fmoc-D-MeAoc(2)-OH even more valuable.
The synthesis of Fmoc-D-MeAoc(2)-OH involves a series of carefully orchestrated chemical reactions that highlight the expertise required in modern synthetic chemistry. The use of advanced catalytic systems and green chemistry principles ensures that the synthesis is both efficient and environmentally sustainable. These advancements are crucial for meeting the growing demand for high-quality pharmaceutical intermediates without compromising on environmental responsibility.
In conclusion, Fmoc-D-MeAoc(2)-OH (CAS No: 2389078-83-3) is a multifaceted compound with far-reaching implications in medicinal chemistry and drug development. Its unique structural features and versatile applications make it an indispensable tool for researchers seeking to design innovative therapeutic agents. As our understanding of biological systems continues to evolve, compounds like Fmoc-D-MeAoc(2)-OH will undoubtedly play a central role in shaping the future of medicine.
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